d-Glycero-l-gluco-heptose

Descripción

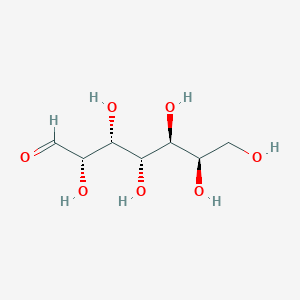

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4-,5+,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZMPEPLWKRVLD-ULQPCXBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H]([C@@H](C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610968 | |

| Record name | D-glycero-L-gluco-Heptose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23102-92-3 | |

| Record name | D-glycero-L-gluco-Heptose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23102-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-glycero-L-gluco-Heptose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Occurrence and Distribution of D Glycero L Gluco Heptose

Prevalence in Bacterial Polysaccharide Structures

This aldoheptose is a constituent of bacterial polysaccharides, contributing to the structural makeup of the bacterial outer membrane. cymitquimica.com Its incorporation into these structures is highly specific, often linked to particular bacterial species and strains.

The most well-documented role of d-glycero-l-gluco-heptose is as a component of the capsular polysaccharide (CPS) of the human pathogen Campylobacter jejuni. nih.govnih.govacs.orgresearchgate.netwisc.edu The CPS is a thick, mucus-like layer that coats the exterior of the bacterial cell. nih.govnih.govacs.orgresearchgate.netwisc.edu In many strains of C. jejuni, heptose sugars are among the most common and structurally diverse monosaccharides found within the CPS. acs.org Specifically, this compound is a defining feature of the CPS in the HS:2 serotype of C. jejuni. acs.orgnih.gov Research has elucidated the complex biosynthetic pathway for this sugar, which originates from the precursor GDP-d-glycero-α-d-manno-heptose. nih.govnih.govnih.govacs.org

While heptoses are fundamental components of the inner core region of lipopolysaccharides (LPS) in the majority of Gram-negative bacteria, the prevalent isomer is typically L-glycero-D-manno-heptose. nih.govresearchgate.netontosight.ai The LPS inner core, which is highly conserved, contains these heptose units linked to 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residues. nih.gov This structure is vital for the integrity of the outer membrane. nih.govontosight.ai Current research and structural analyses of LPS from various bacteria, including Vibrio parahemolyticus and Escherichia coli, consistently identify L-glycero-D-manno-heptose or D-glycero-D-manno-heptose as the key heptose constituents. nih.govresearchgate.netacs.org There is limited evidence to suggest that this compound is a common component of the LPS core region.

This compound as a Specific Component in Campylobacter jejuni

The role of this compound has been most extensively studied in Campylobacter jejuni, a leading cause of foodborne illness. nih.govnih.govresearchgate.netwisc.edu

Detailed structural analysis of the capsular polysaccharide of C. jejuni strain NCTC 11168, which corresponds to the HS:2 serotype, has definitively identified this compound as one of the four repeating carbohydrates in its CPS. nih.govnih.govwisc.edu In this strain, it is the sole heptose sugar present in the capsule. nih.govacs.org Its biosynthesis from the precursor GDP-d-glycero-α-d-manno-heptose involves a series of enzymatic steps, including oxidation, double epimerization at carbons C3 and C5, and stereospecific reduction, catalyzed by the enzymes Cj1427, Cj1430, and Cj1428, respectively. nih.govnih.govresearchgate.netwisc.eduacs.org A methylated form, 6-O-methyl-d-glycero-α-l-gluco-heptopyranose, has also been synthesized and identified as part of the CPS in this strain. acs.org

| Finding | Description | Key Enzymes | Reference |

|---|---|---|---|

| Structural Identification | Identified as a repeating monosaccharide unit within the Capsular Polysaccharide (CPS). | N/A | nih.govnih.gov |

| Biosynthetic Precursor | All heptose variations in C. jejuni CPS are believed to originate from GDP-d-glycero-α-d-manno-heptose. | GmhA, HddA, HddC | nih.govnih.govacs.org |

| Key Biosynthetic Pathway | A three-step enzymatic conversion from GDP-d-glycero-α-d-manno-heptose to GDP-d-glycero-β-l-gluco-heptose. | Cj1427, Cj1430, Cj1428 | nih.govnih.govwisc.edu |

| Modified Form | A 6-O-methylated derivative is also present in the CPS. | N/A | acs.org |

The capsular polysaccharide, which contains this compound, is essential for maintaining the integrity and architecture of the C. jejuni cell surface. cymitquimica.comnih.govnih.govacs.orgresearchgate.net This external layer is crucial for the bacterium's structural stability. cymitquimica.com The presence of the complete capsule, including its specific heptose modifications, is required for the bacterium to withstand environmental stresses such as the presence of bile salts in the host. nih.gov The loss of the heptose component, even when the rest of the capsule is present, leads to increased sensitivity, demonstrating the heptose's specific role in maintaining a robust cell surface. nih.gov

The CPS of C. jejuni, with its this compound component, is a critical factor in the bacterium's ability to interact with and evade the host immune system. cymitquimica.comnih.govnih.govacs.orgresearchgate.netwisc.edu The unique configuration of this sugar contributes to the immunogenic properties of the bacterial cell wall, influencing how it is recognized by host receptors. cymitquimica.com The capsule as a whole helps the bacterium evade the host immune response. nih.govwisc.edu

Biosynthetic Pathways and Enzymology of D Glycero L Gluco Heptose

Precursor Compounds and Initial Biotransformations

The journey to d-glycero-l-gluco-heptose begins with a nucleotide-activated sugar, which serves as the foundational molecule for subsequent enzymatic modifications.

Derivation from GDP-d-glycero-α-d-manno-heptose

The immediate and accepted precursor for the biosynthesis of the various heptose moieties found in the capsular polysaccharides of C. jejuni is guanosine (B1672433) diphosphate-d-glycero-α-d-manno-heptose (GDP-d-glycero-α-d-manno-heptose). nih.govnih.govresearchgate.netacs.orgacs.orgacs.org This compound provides the seven-carbon scaffold that will be enzymatically tailored to yield the this compound configuration. The initial and critical step in this transformation is the oxidation of the C4 hydroxyl group of the manno-heptose residue. acs.orgnih.gov This oxidation is essential as it enables the subsequent epimerization reactions at positions C3 and C5, which are key to achieving the final stereochemistry of this compound. nih.gov

Enzymatic Cascade for this compound Formation in Campylobacter jejuni

In Campylobacter jejuni NCTC 11168, a specific set of enzymes encoded within the CPS biosynthesis gene cluster orchestrates the conversion of the precursor into this compound. nih.gov This pathway involves a dehydrogenase and an epimerase acting in succession.

Oxidation by Cj1427 (C4-Dehydrogenase)

The first committed step in the biosynthesis of this compound is catalyzed by the enzyme Cj1427. This enzyme functions as a C4-dehydrogenase, specifically targeting the C4 position of the heptose moiety in GDP-d-glycero-α-d-manno-heptose. nih.govwisc.edu The product of this reaction is GDP-d-glycero-4-keto-α-d-lyxo-heptose. nih.govacs.orgnih.gov

The catalytic mechanism of Cj1427 is notable for its reliance on both a tightly bound nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) cofactor and the co-substrate α-ketoglutarate (α-KG). nih.govnih.govacs.org Cj1427 co-purifies with a firmly associated NADH molecule, which initially hinders its ability to perform oxidation reactions. nih.govacs.org The addition of α-ketoglutarate is essential to recycle the bound NADH to NAD+, enabling the enzyme to catalyze the oxidation of its primary substrate. nih.govnih.govacs.org This process involves the transfer of a hydride from the C4 of the heptose to NAD+, followed by the regeneration of NAD+ through the reduction of α-ketoglutarate. nih.gov This unique catalytic cycle classifies Cj1427 as a rare NAD+/NADH-dependent dehydrogenase that operates via a ping-pong reaction mechanism. nih.gov

Epimerization Catalyzed by Cj1430 (MlghB)

Following the C4-oxidation step, the resulting intermediate, GDP-d-glycero-4-keto-α-d-lyxo-heptose, is acted upon by the enzyme Cj1430, also known as MlghB. nih.govnih.gov This enzyme is a C3/C5-epimerase that catalyzes a double epimerization at both the C3 and C5 positions of the heptose ring. nih.govnih.govresearchgate.netacs.org This crucial step reconfigures the stereochemistry of the sugar, leading to the formation of GDP-d-glycero-4-keto-β-l-xylo-heptose. nih.govacs.org The activity of Cj1430 is a key determinant in directing the biosynthetic pathway towards the l-gluco configuration. nih.govresearchgate.net Structural analysis of Cj1430 has shown that it belongs to the cupin superfamily of enzymes. nih.govnih.govacs.orgacs.org

The final step to produce GDP-d-glycero-β-l-gluco-heptose involves the stereospecific reduction of the 4-keto group by another enzyme, Cj1428, using NADPH as the reductant. nih.govnih.govacs.orgacs.org

Stereochemical Transformations at C3 and C5

The conversion of the precursor, GDP-d-glycero-4-keto-α-d-lyxo-heptose, into the direct precursor of this compound involves critical stereochemical changes at the C3 and C5 positions. This transformation is catalyzed by the enzyme Cj1430, also known as MlghB. nih.govresearchgate.net Cj1430 functions as a C3/C5 epimerase, orchestrating a double epimerization of its substrate. nih.gov This enzymatic reaction is a key step that sets the specific stereochemistry required for the final product. The formation of the 4-keto intermediate renders the protons at C3 and C5 acidic and susceptible to abstraction, facilitating epimerization through an enolate intermediate. acs.orgnih.gov In the pathway leading to this compound, Cj1430 converts GDP-d-glycero-4-keto-α-d-lyxo-heptose to GDP-d-glycero-4-keto-β-l-xylo-heptose. nih.govresearchgate.net This double epimerization at both C3 and C5 is a distinguishing feature of this biosynthetic route. nih.gov

Crystal Structure Elucidation and Functional Domain Characterization

The enzyme responsible for the initial step in the broader heptose biosynthetic pathway, sedoheptulose-7-phosphate isomerase (GmhA), has been structurally characterized. nih.govnih.gov The crystal structure of GmhA from Colwellia psychrerythraea reveals a tetrameric structure, which is a common feature among homologous GmhA enzymes. nih.gov These structures have provided insights into the active site, which typically contains a zinc ion. nih.govacs.org

More directly involved in the specific biosynthesis of this compound, the three-dimensional crystal structure of the C3/C5-epimerase, Cj1430 (MlghB), has been determined to a resolution of 1.85 Å. nih.gov This structural analysis revealed that Cj1430 belongs to the cupin superfamily, a large and functionally diverse group of proteins. nih.gov The structure was solved in the presence of a product analog, GDP-d-glycero-β-l-gluco-heptose, providing valuable insights into substrate and product binding within the active site. nih.gov

Stereospecific Reduction by Cj1428 (MlghC)

The final step in the biosynthesis of GDP-d-glycero-β-l-gluco-heptose is a stereospecific reduction of the 4-keto group. This reaction is catalyzed by the enzyme Cj1428, also referred to as MlghC. nih.govresearchgate.net

NADPH-Dependent Conversion to GDP-d-glycero-β-l-gluco-heptose

The enzyme Cj1428 (MlghC) utilizes nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as a cofactor to catalyze the reduction of GDP-d-glycero-4-keto-β-l-xylo-heptose. nih.govresearchgate.netnih.gov This reaction is highly stereospecific, resulting in the formation of GDP-d-glycero-β-l-gluco-heptose. nih.gov The kinetic parameters for Cj1428 have been determined by monitoring the oxidation of NADPH to NADP+. nih.govnih.gov The combined activities of the enzymes Cj1427 (a dehydrogenase), Cj1430 (the epimerase), and Cj1428 (the reductase) in the presence of α-ketoglutarate and an NADPH recycling system have been shown to successfully synthesize GDP-d-glycero-β-l-gluco-heptose from GDP-d-glycero-α-d-manno-heptose. nih.gov

Structural Insights into Enzyme Fold and Active Site

The three-dimensional crystal structure of Cj1428 (MlghC) has been solved to a high resolution of 1.50 Å in the presence of its cofactor, NADPH. nih.govresearchgate.net This structural elucidation places Cj1428 into the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govresearchgate.net A hallmark of many enzymes in the SDR family is a conserved YXXXK motif, where the tyrosine residue plays a critical role in catalysis. However, a notable feature of the Cj1428 active site is the substitution of this canonical tyrosine with a phenylalanine residue. nih.govresearchgate.net Despite this substitution, the enzyme efficiently catalyzes the stereospecific reduction required for the synthesis of GDP-d-glycero-β-l-gluco-heptose.

Comparative Enzymatic Studies of Heptose Biosynthesis

The biosynthesis of different heptose isomers, such as this compound and d-altro-heptose, originates from a common precursor but diverges through the action of stereospecific enzymes. These comparative studies highlight the molecular basis for the diversity of these sugar molecules in bacterial systems.

Distinctions Between this compound and d-altro-Heptose Synthesis Pathways

The biosynthetic pathways for this compound and d-altro-heptose, while sharing homologous enzymes, exhibit crucial differences in their enzymatic steps, leading to distinct stereochemical outcomes. nih.govresearchgate.net Both pathways utilize a dehydrogenase to create a 4-keto intermediate from GDP-d-glycero-α-d-manno-heptose. acs.org However, the subsequent epimerization and reduction steps are catalyzed by pathway-specific enzymes.

In the synthesis of this compound in Campylobacter jejuni NCTC 11168, the enzyme MlghB (Cj1430) performs a double epimerization at both C3 and C5. nih.govresearchgate.net The resulting GDP-d-glycero-4-keto-β-l-xylo-heptose is then specifically reduced by MlghC (Cj1428) to yield the l-gluco-heptose product. nih.govresearchgate.net

In contrast, the pathway for d-altro-heptose synthesis in Campylobacter jejuni 81-176 involves an epimerase, DdahB, which only acts at the C3 position. nih.govresearchgate.net The subsequent reduction is carried out by the reductase DdahC, which is specific for the C3-epimerized intermediate and produces the d-altro-heptose stereoisomer. nih.govresearchgate.net This demonstrates that despite high sequence similarity, the respective epimerases and reductases have distinct substrate specificities and catalytic activities that define the final heptose structure. researchgate.net

| Feature | This compound Synthesis | d-altro-Heptose Synthesis |

| Organism Example | Campylobacter jejuni NCTC 11168 | Campylobacter jejuni 81-176 |

| Epimerase | MlghB (Cj1430) | DdahB |

| Epimerization | C3 and C5 | C3 only |

| Reductase | MlghC (Cj1428) | DdahC |

| Reductase Substrate | Double C3/C5 epimer | C3 epimer |

| Final Product | l-gluco-heptose | d-altro-heptose |

Analysis of Strain-Specific Enzymatic Activities and Substrate Specificities

The biosynthesis of the diverse heptose moieties found in the capsular polysaccharides (CPS) of different Campylobacter jejuni strains originates from the common precursor, GDP-d-glycero-α-d-manno-heptose. nih.govacs.org The specific stereoisomer synthesized is determined by the unique enzymatic machinery present in each strain. The pathway leading to this compound in C. jejuni NCTC 11168 serves as a key example of this strain-specific synthesis. nih.govacs.org

The conversion of GDP-d-glycero-α-d-manno-heptose to GDP-d-glycero-β-l-gluco-heptose in C. jejuni NCTC 11168 is accomplished through the sequential action of three enzymes: Cj1427, Cj1430, and Cj1428. nih.gov

Cj1427 : This enzyme is a C4-oxidase that initiates the pathway by converting GDP-d-glycero-α-d-manno-heptose into GDP-d-glycero-4-keto-α-d-lyxo-heptose. nih.govacs.org This reaction requires α-ketoglutarate as a co-substrate. nih.gov

Cj1430 : This enzyme acts as a C3/C5-epimerase. It catalyzes the double epimerization of the 4-keto intermediate at positions C3 and C5, yielding GDP-d-glycero-4-keto-β-l-xylo-heptose. nih.govacs.org

Cj1428 : The final step is a stereospecific reduction of the 4-keto group by this NADPH-dependent C4-reductase, which produces the final product, GDP-d-glycero-β-l-gluco-heptose. nih.govacs.org

Research has successfully determined the kinetic parameters for the enzymes Cj1430 and Cj1428 from C. jejuni NCTC 11168, providing insight into the efficiency of this specific pathway. nih.gov

Kinetic Parameters of Heptose Biosynthesis Enzymes in C. jejuni NCTC 11168

| Enzyme | Substrate | kcat (s⁻¹) | Km (μM) | kcat/Km (M⁻¹s⁻¹) |

| Cj1430 | GDP-d-glycero-4-keto-α-d-lyxo-heptose | 3.5 ± 0.2 | 136 ± 16 | 25700 ± 3400 |

| Cj1428 | GDP-d-glycero-4-keto-β-l-xylo-heptose | Data not available | Data not available | Data not available |

| Data derived from a coupled assay where the product of Cj1430 is immediately reduced by Cj1428. nih.gov |

The specificity of these enzymes is highlighted when compared to their homologs from other bacterial strains that produce different heptose isomers. For instance, the enzymes involved in the synthesis of l-gluco-heptose in C. jejuni NCTC 11168 show distinct differences in activity and specificity compared to the enzymes responsible for d-altro-heptose synthesis in C. jejuni strain 81-176, despite high sequence similarities. researchgate.net

The epimerase MlghB (Cj1430 in NCTC 11168) exhibits both C3 and C5 epimerization activities, producing multiple epimers. In contrast, its homologue in the d-altro-heptose pathway, DdahB, only performs C3 epimerization. researchgate.net Subsequently, the reductase MlghC (Cj1428 in NCTC 11168) is highly specific for the double C3/C5 epimer generated by MlghB to produce the l-gluco-heptose product. researchgate.net Conversely, its homologue DdahC only utilizes the C3 epimer to yield d-altro-heptose. researchgate.net This demonstrates that subtle differences in enzyme structure can lead to significant variations in substrate recognition and catalytic function, ultimately dictating the final heptose structure in the CPS of a specific bacterial strain. researchgate.net

Comparison of Enzymatic Activities in C. jejuni Heptose Synthesis Pathways

| Enzyme Nomenclature (Strain) | Enzyme Type | Activity | Substrate | Product |

| MlghB / Cj1430 (NCTC 11168) | Epimerase | C3 and C5 epimerization | GDP-d-glycero-4-keto-α-d-lyxo-heptose | GDP-d-glycero-4-keto-β-l-xylo-heptose |

| DdahB (81-176) | Epimerase | C3 epimerization | GDP-6-deoxy-4-keto-d-lyxo-heptose | GDP-6-deoxy-4-keto-d-ribo-heptose |

| MlghC / Cj1428 (NCTC 11168) | C4-Reductase | Stereospecific C4 reduction | GDP-d-glycero-4-keto-β-l-xylo-heptose | GDP-d-glycero-β-l-gluco-heptose |

| DdahC (81-176) | C4-Reductase | Stereospecific C4 reduction | GDP-6-deoxy-4-keto-d-ribo-heptose | GDP-6-deoxy-d-altro-heptose |

| Data sourced from comparative studies on heptose synthesis pathways. researchgate.net |

This strain-specific enzymatic activity is a critical factor in the structural hypervariability of the C. jejuni CPS, which is essential for the bacterium's survival and its ability to evade the host immune system. nih.gov The versatility of these enzymes not only explains the diversity of natural carbohydrates but also presents opportunities for the chemoenzymatic synthesis of novel sugar derivatives. researchgate.net

Biological Roles and Interactions of D Glycero L Gluco Heptose in Microbial Systems

Involvement in the Synthesis of Glycoproteins and Glycolipids

Heptoses are fundamental building blocks in the biosynthesis of complex glycoconjugates in bacteria, particularly in the lipopolysaccharides (LPS) of Gram-negative bacteria. mdpi.com While the most commonly studied heptose in LPS is L-glycero-D-manno-heptose, which forms part of the conserved inner core region, other isomers like d-glycero-l-gluco-heptose contribute to the structural diversity of bacterial surface carbohydrates. nih.govacs.org

The most well-documented role of this compound is as a constituent of the capsular polysaccharide (CPS) of the pathogenic bacterium Campylobacter jejuni, a leading cause of foodborne gastroenteritis. nih.govnih.gov The CPS is a critical surface structure that coats the bacterium. In the NCTC 11168 strain of C. jejuni, this compound is one of the repeating carbohydrate units that make up its complex CPS. nih.gov

The biosynthesis of this specific heptose in C. jejuni has been elucidated, starting from the precursor GDP-D-glycero-α-D-manno-heptose. A series of enzymatic reactions involving an oxidase (Cj1427), a dual epimerase (Cj1430), and a reductase (Cj1428) are required to produce GDP-d-glycero-β-L-gluco-heptose, the activated form of the sugar ready for incorporation into the growing polysaccharide chain. nih.govnih.gov This intricate pathway highlights the specialized nature of this compound and its deliberate inclusion in these surface structures.

Table 1: Key Enzymes in this compound Biosynthesis in C. jejuni NCTC 11168

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| Cj1427 | Oxidase | GDP-D-glycero-α-D-manno-heptose | GDP-D-glycero-4-keto-α-D-lyxo-heptose |

| Cj1430 | Dual Epimerase (at C3 and C5) | GDP-D-glycero-4-keto-α-D-lyxo-heptose | GDP-D-glycero-4-keto-β-L-xylo-heptose |

| Cj1428 | Reductase | GDP-D-glycero-4-keto-β-L-xylo-heptose | GDP-D-glycero-β-L-gluco-heptose |

This table summarizes the enzymatic pathway responsible for synthesizing the activated form of this compound in Campylobacter jejuni, as detailed in scientific literature. nih.govnih.gov

Contribution to Bacterial Pathogenesis and Host-Pathogen Molecular Recognition

The surface glycans of bacteria are at the forefront of the host-pathogen interface and are crucial determinants of pathogenesis. The capsular polysaccharide of C. jejuni, which contains this compound, is essential for the bacterium's survival and its ability to cause disease. nih.govnih.gov This CPS layer is a key virulence factor that helps the bacterium evade the host's immune system. nih.govnih.gov

By masking other surface components, the capsule can prevent recognition by antibodies and complement proteins, thereby inhibiting phagocytosis and clearance of the bacteria. oup.com The specific structure of the CPS, including its this compound residues, is critical for this immune evasion. The significant structural variability of the CPS among different C. jejuni strains, which can include various heptose derivatives, is a strategy the bacterium uses to adapt and avoid a consolidated immune attack. nih.gov

Modulation of Host Immune Responses via Glycosylation Patterns

The specific glycosylation patterns on a pathogen's surface can profoundly modulate the host immune response, either triggering a strong inflammatory reaction or inducing a state of tolerance. frontiersin.org The C-type lectin receptors (CLRs) on host immune cells, such as dendritic cells and macrophages, are specialized in recognizing specific glycan structures. frontiersin.org The interaction between these receptors and bacterial glycans can dictate the nature and intensity of the subsequent immune response.

The this compound-containing capsule of C. jejuni represents a specific glycosylation pattern that the host immune system encounters during infection. nih.gov The ability of this capsule to help the bacterium evade immune clearance suggests that its glycosylation pattern is effective at modulating, and potentially dampening, what would otherwise be a protective immune response. nih.gov This modulation is a critical aspect of the bacterium's pathogenic strategy, allowing it to establish infection.

Role as a Pathogen-Associated Molecular Pattern (PAMP) and Immunostimulatory Potential

Pathogen-associated molecular patterns (PAMPs) are conserved microbial molecules that are recognized by pattern recognition receptors (PRRs) of the host's innate immune system, triggering an immediate inflammatory response. nih.gov While lipopolysaccharide (LPS) is the classic PAMP of Gram-negative bacteria, recent research has identified soluble intermediates of the LPS biosynthesis pathway, specifically heptose phosphates, as a novel class of PAMPs. mdpi.comnih.govmdpi.com

Metabolites such as D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) and ADP-L-glycero-β-D-manno-heptose (ADP-heptose) have been identified as potent immunostimulatory molecules. nih.govacs.orgresearchgate.net These heptose derivatives are released by bacteria and, upon entering host cells, are recognized by the cytosolic sensor alpha kinase 1 (ALPK1). nih.govresearchgate.net This recognition initiates a signaling cascade through the TIFA protein, leading to the activation of the NF-κB transcription factor and the production of pro-inflammatory cytokines. acs.orgresearchgate.net

Although this compound itself has not been singled out as the primary signaling molecule in this pathway, its existence as a component of the bacterial surface places it squarely within the class of molecules that the innate immune system has evolved to detect. researchgate.net The discovery that heptose metabolites are potent PAMPs underscores the immunostimulatory potential of this entire class of bacterial sugars. The immune system's ability to recognize these core building blocks provides a fundamental mechanism for detecting the presence of Gram-negative bacteria. nih.govmdpi.com

Table 2: Key Heptose-Derived PAMPs and their Recognition

| Molecule | Common Abbreviation | Role | Host Receptor | Signaling Pathway |

|---|---|---|---|---|

| D-glycero-β-D-manno-heptose 1,7-bisphosphate | HBP | PAMP | ALPK1 | TIFA-NF-κB |

| ADP-L-glycero-β-D-manno-heptose | ADP-heptose | PAMP | ALPK1 | TIFA-NF-κB |

This table highlights key heptose metabolites identified as Pathogen-Associated Molecular Patterns (PAMPs) and the cellular machinery involved in their detection. nih.govacs.orgresearchgate.netresearchgate.net

Advanced Chemical Synthesis Methodologies for D Glycero L Gluco Heptose and Its Derivatives

Strategies for Stereoselective Synthesis of d-Glycero-l-gluco-heptose Scaffolds

A primary challenge in the synthesis of heptoses is the stereoselective formation of the new chiral centers, particularly at the C-6 position, which defines the d-glycero or l-glycero configuration. The synthesis of d-glycero-d-gluco-heptose (B12876170) derivatives has shown that controlling this stereochemistry is often difficult, with many reactions yielding mixtures of diastereomers. cdnsciencepub.com

One common strategy involves the stereoselective hydroxylation of a vinyl or methylene (B1212753) precursor, which is formed after extending the carbon chain of a suitable hexose (B10828440). For instance, the Upjohn dihydroxylation using osmium tetroxide (OsO₄) on a C6-C7 double bond can produce the desired diol. mdpi.com However, the diastereoselectivity of this reaction can be modest. In the synthesis of a related d-glycero-d-gluco-heptoside, hydroxylation resulted in a diastereomeric ratio of approximately 5:1 in favor of the d-glycero isomer over the l-glycero isomer. mdpi.com

To overcome low diastereoselectivity, chemists have employed multi-step sequences to invert the configuration at the C-6 position. One such approach involves the oxidation of the undesired C-6 alcohol to a ketone (a 6-ulose), followed by a stereoselective reduction. cdnsciencepub.com The choice of reducing agent is critical for directing the stereochemical outcome. For example, the use of L-Selectride or K-Selectride has been explored for the stereoselective reduction of heptose-6-ulose intermediates. cdnsciencepub.com While this oxidation-reduction sequence can in principle convert an l-glycero intermediate to the desired d-glycero epimer, its success is highly dependent on the conformation of the substrate. cdnsciencepub.com

Another powerful approach for establishing stereochemistry is the Mukaiyama-type aldol (B89426) reaction. This method has been successfully used in the synthesis of l-glycero-d-manno-heptose and d-glycero-d-manno-heptose building blocks, demonstrating its potential for creating specific stereoisomers through diastereoselective carbon-carbon bond formation. acs.orgresearchgate.net

Synthetic Approaches for Carbon Chain Extension in Heptose Synthesis

Extending a six-carbon hexose into a seven-carbon heptose is a foundational step in the synthesis of this compound. Several classical and modern organic reactions have been adapted for this purpose.

Wittig Reaction: This is a widely used method for carbon chain extension in sugar synthesis. mdpi.com The process typically begins with a protected hexose derivative where the C-6 primary alcohol is oxidized to an aldehyde. This aldehyde then reacts with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to form a terminal alkene (a C6-C7 double bond). Subsequent dihydroxylation of this alkene, as mentioned previously, yields the heptose chain. mdpi.comnih.gov

Nitromethane (B149229) Condensation (Henry Reaction): This approach involves the reaction of a hexose-derived aldehyde with nitromethane in the presence of a base like sodium methoxide. cdnsciencepub.com The resulting nitroalkanol contains a new carbon atom and a nitro group. The Nef reaction can then convert the nitro group into a carbonyl group, yielding the heptose. This method was successfully used to prepare D-glycero-D-gulo-heptose and D-glycero-D-ido-heptose from D-glucose. cdnsciencepub.com

Kiliani–Fischer Synthesis: This classical method lengthens the carbon chain of an aldose by one carbon. It involves treating the starting sugar, such as glucose, with cyanide to form a cyanohydrin. Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by reduction, yields a mixture of two epimeric heptoses. wikipedia.org While effective for chain elongation, this method is often not stereoselective at the newly formed C-2 center. wikipedia.org

| Method | Starting Material (Example) | Key Reagents | Intermediate | Outcome |

| Wittig Reaction | C-6 Aldehyde of a protected glucose | 1. Ph₃P=CH₂ 2. OsO₄ | Terminal alkene | Heptose diol mdpi.com |

| Nitromethane Condensation | D-Glucose | 1. Nitromethane, NaOMe 2. Acid (Nef reaction) | 1-Deoxy-1-nitro-heptitol | Heptose cdnsciencepub.com |

| Kiliani-Fischer Synthesis | D-Glucose | 1. HCN/NaCN 2. H₂O, Heat 3. Na(Hg) | Cyanohydrin | Mixture of C-2 epimeric heptoses wikipedia.org |

Optimization of Gram-Scale Production for Research Applications

A notable example is the optimization of a 12-step synthesis of 1-O-methyl d-glycero-α-d-gluco-heptoside 7-phosphate starting from commercially available 1-O-methyl α-D-glucopyranoside. mdpi.comresearchgate.net The original synthetic route, while effective for producing milligram quantities, was inefficient for larger scales. The optimization efforts focused on several key areas: mdpi.comresearchgate.net

Improved Protection/Deprotection Strategy: The efficiency of protecting and deprotecting hydroxyl groups is critical in carbohydrate chemistry. The optimized synthesis benchmarked different protective group cascades to find the highest yielding pathways for the C-6 to C-7 sugar transformation. mdpi.com

Synthesis of Phosphorylated Derivatives (e.g., Heptose Phosphates)

Phosphorylated heptoses are biologically significant molecules, acting as intermediates in bacterial lipopolysaccharide (LPS) biosynthesis and as signaling molecules that can trigger immune responses. mdpi.com Therefore, the synthesis of heptose phosphates is a key goal for chemists in this field.

Alternatively, enzymatic methods offer a high degree of regioselectivity and stereoselectivity. For example, glucokinase has been shown to phosphorylate a series of C-1 fluorinated α-d-gluco-heptuloses at the 7-OH group. nih.gov This demonstrates the potential of chemo-enzymatic strategies, where a chemically synthesized heptose scaffold is subjected to enzymatic phosphorylation to yield the final target molecule.

The biosynthesis of GDP-d-glycero-β-l-gluco-heptose in Campylobacter jejuni involves a series of enzymatic steps, including oxidation, double epimerization at C3 and C5, and stereospecific reduction, starting from GDP-d-glycero-α-d-manno-heptose. nih.gov While a biosynthetic pathway, the enzymes involved (an oxidase, an epimerase, and a reductase) could potentially be harnessed in vitro for the chemo-enzymatic synthesis of this compound and its nucleotide-activated derivatives. nih.gov

Structural Elucidation and Analytical Techniques for D Glycero L Gluco Heptose

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and stereochemical elucidation of carbohydrates like d-glycero-l-gluco-heptose. The complexity of these molecules, with multiple chiral centers, necessitates sophisticated NMR experiments to assign the configuration of each stereocenter unambiguously.

Detailed Research Findings: Two-dimensional (2D) NMR experiments are particularly powerful for this purpose. Specifically, the 2D ¹H–¹H Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is used to verify the d-glycero and α-d-gluco configurations. mdpi.com This technique measures through-space interactions between protons that are close to each other, providing definitive evidence of their relative stereochemistry. Analysis of the molecule's conformation in Newman projections, supported by NOESY data, allows for the definitive assignment of the acyclic stereocenter. mdpi.com

Furthermore, heteronuclear NMR experiments, such as ¹H–³¹P and ¹³C–³¹P spin-spin coupling analyses, are crucial when studying phosphorylated derivatives of the heptose, for instance, to confirm the position of phosphorylation. mdpi.com In studies of the biosynthetic pathway in Campylobacter jejuni, ¹H NMR spectroscopy was used to analyze the final product, GDP-d-glycero-β-l-gluco-heptose, confirming its successful synthesis. nih.gov In other analyses, the ¹H NMR spectrum of an acetate (B1210297) derivative of this compound showed distinct signals for the acetyl groups and protons along the carbon chain, such as a quartet for H-6 and doublets of doublets for H-7 and H-7', which aids in structural confirmation. cdnsciencepub.com

Table 1: NMR Spectroscopy Data for Stereochemical Verification of Heptose Derivatives

| NMR Experiment | Application | Key Finding | Reference |

|---|---|---|---|

| 2D ¹H–¹H NOESY | Verification of stereochemistry | Confirms the d-glycero and α-d-gluco configurations of the heptose molecule. | mdpi.com |

| ¹H–³¹P and ¹³C–³¹P HMBC | Determination of phosphorylation site | Firmly supports phosphorylation at the C-7 position in synthetic heptoside phosphates. | mdpi.com |

| ¹H NMR | Product confirmation | Used to analyze and confirm the identity of the enzymatically synthesized product, GDP-d-glycero-β-l-gluco-heptose. | nih.gov |

Utilization of Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Characterization

Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), is a highly sensitive technique used for the identification and characterization of this compound, especially within complex biological mixtures. GC separates volatile compounds, which are then ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that serves as a molecular fingerprint.

Detailed Research Findings: GC-MS analysis has been successfully employed to identify this compound in the methanolic extract of the fungus Candida albicans. researchgate.net In this analysis, the compound was identified by its characteristic mass spectrum at a specific retention time (RT) of 5.518 minutes. researchgate.net The technique is also used for the broader metabolomic profiling of various natural sources. For instance, this compound has been identified as a phyto-constituent in the ethanolic extracts of medicinal plants like Azadirachta indica and Cymbopogon citratus through GC-MS characterization. nih.gov These methods are crucial for screening for the presence of specific metabolites in natural products. researchgate.net

Table 2: GC-MS Identification of this compound

| Analytical Technique | Sample Source | Retention Time (RT) | Finding | Reference |

|---|---|---|---|---|

| GC-MS | Methanolic extract of Candida albicans | 5.518 min | Identification of this compound based on its mass spectrum. | researchgate.net |

| GC-MS | Ethanolic extract of Azadirachta indica | Not specified | Identification as a phyto-constituent. | nih.gov |

X-ray Crystallography for Ligand-Bound Enzyme Structure Determination in Biosynthesis

X-ray crystallography is an unparalleled tool for visualizing the three-dimensional structures of enzymes at atomic resolution. In the study of this compound biosynthesis, this technique has been instrumental in elucidating the mechanisms of the enzymes involved by capturing them in complex with their substrates or products.

Detailed Research Findings: The biosynthesis of GDP-d-glycero-β-l-gluco-heptose from its precursor, GDP-d-glycero-α-d-manno-heptose, in Campylobacter jejuni involves a series of enzymatic steps. nih.govnih.gov The structures of two key enzymes in this pathway, Cj1430 and Cj1428, have been solved using X-ray crystallography. nih.govnih.gov

Cj1430, a 3,5-epimerase, catalyzes the double epimerization of an intermediate keto-sugar. nih.govnih.gov Its three-dimensional crystal structure was determined to a resolution of 1.85 Å with the product analog, GDP-d-glycero-β-l-gluco-heptose, bound in its active site. nih.govnih.gov This ligand-bound structure revealed that the enzyme belongs to the cupin superfamily and provided critical insights into the constraints that govern its epimerase activity. nih.gov

Cj1428, which catalyzes the final stereospecific reduction step using NADPH, was crystallized in the presence of its cofactor, NADPH, and its structure was solved to a resolution of 1.50 Å. nih.govnih.gov This structure places it within the short-chain dehydrogenase/reductase (SDR) superfamily and has laid the groundwork for understanding its catalytic mechanism. nih.gov

Table 3: X-ray Crystallography Data for Biosynthetic Enzymes

| Enzyme (Gene) | Organism | Ligand(s) in Crystal Structure | Resolution | Space Group | Key Structural Insight | Reference |

|---|---|---|---|---|---|---|

| Cj1430 | Campylobacter jejuni | GDP-d-glycero-β-l-gluco-heptose | 1.85 Å | C2 | Belongs to the cupin superfamily; structure elucidates the mechanism of 3,5-epimerization. | nih.govnih.gov |

| Cj1428 | Campylobacter jejuni | NADPH | 1.50 Å | Not specified | Belongs to the short-chain dehydrogenase/reductase (SDR) superfamily; informs its reductase function. | nih.govnih.gov |

Research Frontiers and Future Perspectives

Development of Novel d-Glycero-l-gluco-heptose Derivatives for Biomedical Applications

The chemical synthesis of this compound and its derivatives is a key area of research, enabling deeper investigation into its biological functions and potential applications. The development of methods for gram-scale production of heptose derivatives is of great practical value for extensive biological testing. mdpi.com For instance, an optimized, multi-step synthesis starting from D-glucose has been developed to produce 1-O-methyl d-glycero-α-d-gluco-heptoside 7-phosphate in significant quantities, which can be used for further biological screening. mdpi.comresearchgate.net

Research has also focused on creating specific derivatives to probe and manipulate biological systems. In one notable example, the 6-O-methyl-D-glycero-α-L-gluco-heptopyranose moiety, a component of the capsular polysaccharide from Campylobacter jejuni NCTC 11168, was synthesized as an 8-aminooctyl glycoside. nih.gov This derivative was then conjugated to bovine serum albumin (BSA), a carrier protein, to generate antibodies that can specifically recognize this carbohydrate motif. nih.gov Such tools are invaluable for diagnostic purposes and for studying the role of the bacterial capsule in infection. Early work also identified diethylsulphonyl derivatives of this compound, highlighting a history of interest in modifying this sugar. rsc.org The versatility of the enzymes involved in heptose biosynthesis can be further exploited to create novel derivatives with potential biomedical applications. researchgate.netnih.gov

Engineering and Manipulation of Biosynthetic Pathways for Targeted Production

The elucidation of the biosynthetic pathway for this compound in bacteria provides a roadmap for its targeted production through metabolic engineering. In Campylobacter jejuni NCTC 11168, this heptose is a key component of the capsular polysaccharide (CPS), which is crucial for the bacterium's integrity and its ability to evade the host immune system. nih.govnih.govacs.org

The biosynthesis is understood to originate from the precursor GDP-d-glycero-α-d-manno-heptose. nih.govacs.orgresearchgate.net A sequence of three enzymatic reactions then converts this precursor into the final product, GDP-d-glycero-β-l-gluco-heptose. nih.govnih.gov

The key enzymes in this pathway are:

Cj1427 (a C4-dehydrogenase): This enzyme catalyzes the oxidation of the precursor at the C4 position. nih.govnih.govacs.org

Cj1430 (an epimerase): This enzyme performs a double epimerization at the C3 and C5 positions of the oxidized intermediate. nih.govnih.govacs.org

Cj1428 (a reductase): The final step involves the stereospecific reduction of the keto group at C4 by this enzyme, yielding GDP-d-glycero-β-l-gluco-heptose. nih.govnih.govacs.org

The characterization and availability of these enzymes open the possibility of using them as biocatalysts to synthesize novel carbohydrates for various technological and biomedical applications. nih.govresearchgate.netuwo.ca By combining enzymes from different heptose modification pathways, it may be possible to generate a wide array of unique sugar structures that are otherwise difficult to produce through traditional chemical synthesis. researchgate.net

Table 1: Enzymes of the this compound Biosynthetic Pathway in C. jejuni

| Enzyme | Enzyme Class | Function in Pathway | Reference |

|---|---|---|---|

| Cj1427 | Oxidoreductase (C4-dehydrogenase) | Oxidizes GDP-d-glycero-α-d-manno-heptose to form a 4-keto intermediate. | nih.govnih.govacs.org |

| Cj1430 (MlghB) | Epimerase | Catalyzes double epimerization at C3 and C5 positions. | nih.govnih.govnih.gov |

| Cj1428 (MlghC) | Oxidoreductase (C4-reductase) | Performs stereospecific reduction at C4 to form the final product. | nih.govnih.govnih.gov |

Design of Therapeutic Inhibitors Targeting this compound Biosynthesis

The biosynthesis pathways of bacterial heptoses are attractive targets for the development of new antimicrobial agents. acs.orgresearchgate.net Since these pathways are essential for forming the protective outer layers of many Gram-negative bacteria but are absent in humans, inhibitors targeting these pathways could serve as highly specific drugs. acs.org Such inhibitors could function as antibiotic adjuvants, weakening the bacteria and making them more susceptible to existing antibiotics, or as standalone antivirulence agents. acs.orgportlandpress.com

Research has identified inhibitors for several enzymes within the broader bacterial heptose biosynthesis network. A primary target is GmhA, the enzyme that catalyzes the first committed step in the synthesis of the precursor for all bacterial heptoses. acs.orgresearchgate.net Inhibiting GmhA would effectively shut down the production of this compound and other critical heptose-containing structures.

While specific inhibitors targeting the unique enzymes of the this compound pathway (Cj1427, Cj1430, Cj1428) are still an emerging area of research, the detailed structural and functional characterization of these enzymes lays the groundwork for such design efforts. nih.govnih.govacs.org For example, the determination of the three-dimensional crystal structures of Cj1430 and Cj1428 provides a basis for structure-based drug design to develop potent and specific inhibitors. nih.govnih.govacs.org The discovery of flavonoids like epigallocatechin gallate (EGCG) and myricetin (B1677590) as inhibitors of HldC, an enzyme in a related ADP-heptose pathway, suggests that diverse chemical scaffolds can be explored for targeting these bacterial enzymes. portlandpress.comportlandpress.com

Table 2: Examples of Inhibitors Targeting General Heptose Biosynthesis Pathways

| Target Enzyme | Inhibitor Class/Example | Significance | Reference |

|---|---|---|---|

| GmhA (Isomerase) | Phosphoryl- and phosphonyl-substituted hydroxamates | Inhibits the first common step of bacterial heptose biosynthesis. Found to potentiate the effects of antibiotics like erythromycin. | acs.org |

| HldA (Kinase) | Biphenyl and other synthetic compounds | Inhibits a key enzyme in the ADP-L-glycero-β-D-manno-heptose pathway, leading to defective LPS and increased bacterial sensitivity. | acs.org |

| HldC (Adenylyltransferase) | Epigallocatechin gallate (EGCG), Myricetin | Represents the first discovery of flavonoids inhibiting the ADP-heptose pathway, providing new templates for drug development. | portlandpress.comportlandpress.com |

Exploration of Immunomodulatory Functions of this compound Structures

Heptose molecules are increasingly recognized as important players in the interaction between bacteria and the host immune system. Heptose phosphates, in general, are considered pathogen-associated molecular patterns (PAMPs), which are molecules that can be recognized by the innate immune system to trigger an inflammatory response. researchgate.netnih.gov

Research on related heptose metabolites, such as ADP-L-glycero-β-D-manno-heptose, has shown that they can act as signaling molecules that activate the host's innate immunity. nih.gov This occurs when the heptose metabolite enters the host cell cytoplasm and is recognized by the protein alpha-kinase 1 (ALPK1), triggering a pro-inflammatory signaling cascade. nih.gov While this specific pathway has been primarily detailed for ADP-heptose metabolites, it provides a strong precedent for investigating whether this compound or its phosphorylated derivatives have similar or distinct immunomodulatory functions. The ability to synthesize derivatives of this compound and conjugate them to proteins to elicit an antibody response further underscores the immunogenic potential of these structures. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for identifying d-Glycero-l-gluco-heptose in bacterial lipopolysaccharides (LPS)?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical configurations, complemented by high-performance liquid chromatography (HPLC) for purity assessment. For quantification, adapt glucose analyzer protocols (e.g., immobilized oxidase-enzyme membranes) after enzymatic hydrolysis of LPS, as described in hepatocyte preparation assays . Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns for structural validation .

Q. How is the structural configuration of this compound determined in complex carbohydrate mixtures?

- Methodological Answer : Employ X-ray crystallography for absolute configuration determination, supported by comparative analysis with known heptose standards. Optical rotation measurements and circular dichroism (CD) spectroscopy can differentiate enantiomers, as demonstrated in studies of Vibrio cholerae LPS variants . Reference IUPAC nomenclature guidelines for systematic stereochemical descriptors .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported heptose compositions across bacterial serovars (e.g., Inaba vs. Ogawa)?

- Methodological Answer : Conduct comparative LPS extraction using standardized protocols (e.g., hot phenol-water method) to minimize variability. Validate heptose ratios via gas chromatography (GC-MS) after derivatization, ensuring consistent hydrolysis conditions (e.g., 30–60 min incubation at 30°C with orbital shaking ). Cross-reference findings with genomic data to link biosynthetic gene clusters (e.g., rmlB, gmhA) to heptose profiles .

Q. How can the biosynthetic pathway of this compound be elucidated in non-model bacteria?

- Methodological Answer : Apply isotopic labeling (e.g., ¹³C-glucose) to trace precursor incorporation, followed by NMR analysis of intermediates. Knockout mutagenesis of putative heptose synthesis genes (e.g., gmhA) coupled with complementation assays can confirm enzymatic roles. Refer to Campylobacter jejuni studies for pathway homology .

Q. What are the challenges in synthesizing this compound derivatives for immunological studies?

- Methodological Answer : Address stereochemical purity by optimizing protecting-group strategies during chemical synthesis. Use immobilized enzyme systems (e.g., epimerases) for selective configuration control, as seen in novobiocin biosynthesis . Validate synthetic products via in vitro macrophage activation assays to assess Toll-like receptor 4 (TLR4) binding efficacy .

Data Analysis & Experimental Design

Q. How should researchers design experiments to investigate the immunomodulatory role of this compound in LPS?

- Methodological Answer :

- In vitro : Treat macrophage cell lines with purified LPS fractions, measuring cytokine production (e.g., TNF-α via ELISA) and NF-κB activation.

- In vivo : Use murine models to compare immune responses to wild-type vs. heptose-deficient LPS mutants.

- Controls : Include LPS from E. coli (lacking heptose) and synthetic TLR4 antagonists to isolate heptose-specific effects .

Q. What statistical approaches resolve variability in heptose quantification across experimental replicates?

- Methodological Answer : Apply analysis of variance (ANOVA) to technical replicates, normalizing data against internal standards (e.g., 2-deoxyglucose spiked samples). Use principal component analysis (PCA) to identify outlier datasets caused by inconsistent hydrolysis times or enzyme activity .

Tables for Key Experimental Parameters

| Parameter | Optimal Condition | Source |

|---|---|---|

| LPS Hydrolysis Time | 30–60 min at 30°C with 125 rpm orbital shaking | |

| Heptose Detection Method | Glucose analyzer with oxidase-enzyme membrane | |

| NMR Solvent System | D₂O with 0.01% acetone as internal standard | |

| TLR4 Activation Assay | RAW 264.7 macrophages + 10 ng/mL LPS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.